molecular formula C26H18N2O2 B14396522 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one CAS No. 88538-77-6

3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14396522
CAS No.: 88538-77-6
M. Wt: 390.4 g/mol
InChI Key: ORCASLQVTNCESM-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzophenone with 4-phenoxybenzaldehyde under acidic conditions to form the desired quinazolinone structure .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and other diseases due to its biological activity.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the phenoxyphenyl group, which may result in different biological activities and chemical properties.

    3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one: The methoxy group can influence the compound’s reactivity and interaction with biological targets.

    3-(4-Chlorophenyl)-2-phenylquinazolin-4(3H)-one:

Uniqueness: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both phenyl and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various scientific and industrial applications .

Properties

CAS No.

88538-77-6

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H18N2O2/c29-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)28(26)20-15-17-22(18-16-20)30-21-11-5-2-6-12-21/h1-18H

InChI Key

ORCASLQVTNCESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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